molecular formula C14H12N6O2 B1508350 4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide CAS No. 877874-02-7

4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide

Cat. No.: B1508350
CAS No.: 877874-02-7
M. Wt: 296.28 g/mol
InChI Key: ZNVSAJQPAIEASD-UHFFFAOYSA-N
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Description

4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide is a useful research compound. Its molecular formula is C14H12N6O2 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

877874-02-7

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

4-[(3-amino-1,2,4-benzotriazin-7-yl)oxy]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C14H12N6O2/c1-16-13(21)12-7-9(4-5-17-12)22-8-2-3-10-11(6-8)19-20-14(15)18-10/h2-7H,1H3,(H,16,21)(H2,15,18,20)

InChI Key

ZNVSAJQPAIEASD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(N=N3)N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(N=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.2 g (19.73 mmol) of 3-amino-benzo[1,2,4]triazine-7-ol was dissolved in 80 mL of anhydrous dimethylformamide under argon atmosphere. 2.44 g (21.71 mmol, 1.1 equivalent) of solid potassium tert-butoxide was added to the solution. The resulting dark-red mixture was heated to about 100° C. and stirred at that temperature for 15 min. A solution of 3.7 g (21.71 mmol, 1.1 equivalent) of 4-chloro-pyridine-2-carboxylic acid methylamide in 10 mL of anhydrous dimethylformamide was added, followed by 3.28 g (23.68 mmol, 1.2 equivalent) of anhydrous K2CO3. The reaction mixture was heated at 140° C. for 30 hrs. The progress of the reaction was monitored by LC/MS. Then it was allowed to cool down to ambient temperature. The resulting dark-brown slurry was poured into 500 mL of water and 100 mL of ethyl acetate. The formed precipitate was collected by filtration, washed with 50 mL of water, 50 mL of methanol, 50 mL of diethyl ether and dried in vacuum to produce 3.22 g of the product as a dirty-yellow solid. The filtrate was extracted four times with 100 mL of ethyl acetate. The combined extracts were washed 3 times with 100 mL of water, then with brine and dried over anhydrous sodium sulfate. Solvent was removed in vacuum to yield additional 1.2 g of the product in a form of a yellow solid. Yield: 75% combined.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.28 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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